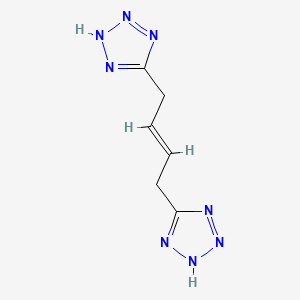

5,5'-(But-2-ene-1,4-diyl)bis-1H-tetrazole

CAS No.: 83721-35-1

Cat. No.: VC16991022

Molecular Formula: C6H8N8

Molecular Weight: 192.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83721-35-1 |

|---|---|

| Molecular Formula | C6H8N8 |

| Molecular Weight | 192.18 g/mol |

| IUPAC Name | 5-[(E)-4-(2H-tetrazol-5-yl)but-2-enyl]-2H-tetrazole |

| Standard InChI | InChI=1S/C6H8N8/c1(3-5-7-11-12-8-5)2-4-6-9-13-14-10-6/h1-2H,3-4H2,(H,7,8,11,12)(H,9,10,13,14)/b2-1+ |

| Standard InChI Key | HFEJGPOJWWISRP-OWOJBTEDSA-N |

| Isomeric SMILES | C(/C=C/CC1=NNN=N1)C2=NNN=N2 |

| Canonical SMILES | C(C=CCC1=NNN=N1)C2=NNN=N2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5,5'-(But-2-ene-1,4-diyl)bis-1H-tetrazole consists of two 1H-tetrazole moieties connected via a but-2-ene (1,4-diene) bridge. The tetrazole rings are aromatic heterocycles containing four nitrogen atoms, with the 1H-tautomer being the most stable form due to intramolecular hydrogen bonding . The butene spacer introduces rigidity and conjugation, potentially influencing electronic properties and coordination behavior.

Comparative Structural Data:

Synthesis and Reaction Pathways

Primary Synthetic Routes

While no direct synthesis of 5,5'-(But-2-ene-1,4-diyl)bis-1H-tetrazole is documented, two plausible methods emerge from analogous systems:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume